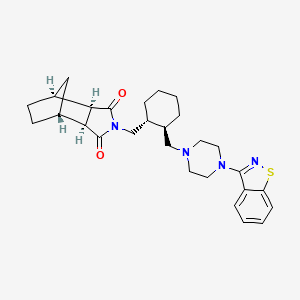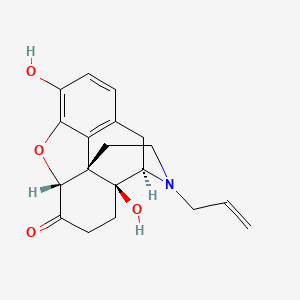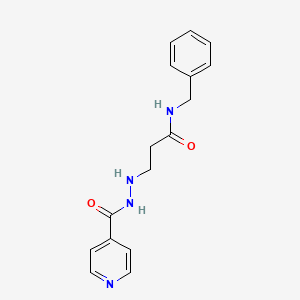
Sivelestat
Vue d'ensemble
Description
Sivelestat, also known by its research name ONO 5046 and marketed as Elaspol, is an inhibitor of human neutrophil elastase . It is used in the treatment of acute respiratory failure and preliminary studies show it may also improve neuropathic pain .
Synthesis Analysis
Sivelestat is synthesized as follows : The reaction is carried out in an organic solvent such as acetonitrile or in water, preferably water, in the presence of an organic base such as triethylamine, at a temperature of 20 ° C. to 100 ° C .
Molecular Structure Analysis
Sivelestat belongs to the class of organic compounds known as hippuric acids. These are compounds containing hippuric acid, which consists of a benzoyl group linked to the N-terminal of a glycine .
Chemical Reactions Analysis
Sivelestat is a competitive human neutrophil elastase (HNE) inhibitor . It also inhibits leukocyte elastase obtained from rabbit, rat, hamster, and mouse .
Physical And Chemical Properties Analysis
The molecular formula of Sivelestat is C20H22N2O7S . Its molecular weight is 434.46 .
Applications De Recherche Scientifique
1. Acute Lung Injury (ALI) and Acute Respiratory Distress Syndrome (ARDS) Sivelestat has been studied for its efficacy in treating ALI and ARDS, particularly in patients with systemic inflammatory response syndrome (SIRS). It has shown to improve pulmonary function, reduce the duration of mechanical ventilation, and shorten ICU stays .
Sepsis-Induced ARDS
In the treatment of sepsis with ARDS, Sivelestat has been compared with other treatments like ulinastatin. Studies suggest that Sivelestat may improve oxygenation levels and patient outcomes when used in combination with other therapies .
Pharmacoeconomics
The cost-effectiveness of Sivelestat in treating septic ARDS has been retrospectively analyzed, indicating its potential benefits in pharmacoeconomic terms .
Oxygenation Improvement
Sivelestat has been associated with a significant improvement in the oxygenation index of patients compared to control groups, suggesting its role in enhancing oxygenation in ARDS patients .
COVID-19-Related ARDS
Recent studies have explored the efficacy of Sivelestat in treating ARDS related to COVID-19, analyzing its impact on patient prognosis and oxygenation levels .
Mécanisme D'action
Target of Action
Sivelestat, also known as sivelestat sodium, primarily targets neutrophil elastase (NE) . Neutrophil elastase is a serine protease produced by neutrophils, and its main physiological function is the degradation of phagocytosed foreign organic molecules within the cells .
Mode of Action
Sivelestat acts as a selective and competitive inhibitor of neutrophil elastase . By inhibiting the activity of NE, sivelestat can mitigate inflammation and suppress the activation of certain signaling pathways .
Biochemical Pathways
Sivelestat has been found to suppress the activation of the PI3K/AKT/mTOR signaling pathway . This pathway plays a crucial role in cellular quiescence, proliferation, cancer, and longevity. By inhibiting this pathway, sivelestat can reduce inflammation and mitigate injury in certain conditions such as acute lung injury (ALI) and acute respiratory distress syndrome (ARDS) .
Result of Action
Sivelestat has been shown to have a beneficial effect in the treatment of conditions like ALI and ARDS . It can reduce the mortality rate, shorten the mechanical ventilation time and ICU stays, increase ventilation free days, and improve the oxygenation index of patients . Furthermore, it can reduce inflammation and suppress the activation of the PI3K/AKT signaling pathway .
Action Environment
The efficacy of sivelestat can be influenced by various environmental factors. For instance, in the context of COVID-19, sivelestat has demonstrated a significant improvement in the oxygenation index of patients with COVID-19-associated ARDS . It was also found to considerably reduce the risk of death in patients with a baseline oxygenation index of less than 200 mmHg . .
Safety and Hazards
Orientations Futures
The efficacy of Sivelestat in the treatment of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS) remains controversial . The currently available evidence suggests that Sivelestat may show some benefit in the treatment of ARDS, although large, randomized controlled trials are needed in specific pathophysiological conditions to explore these potential benefits .
Propriétés
IUPAC Name |
2-[[2-[[4-(2,2-dimethylpropanoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O7S/c1-20(2,3)19(26)29-13-8-10-14(11-9-13)30(27,28)22-16-7-5-4-6-15(16)18(25)21-12-17(23)24/h4-11,22H,12H2,1-3H3,(H,21,25)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGNGJJLZOIYID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048304 | |
| Record name | Sivelestat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
IAdalimumab is a fully human monoclonal antibody to tumor necrosis factor (TNF), which was recently introduced as a therapy for Crohn's disease and rheumatoid arthritis. Besides neutralization, induction of apoptosis of monocytes/macrophages and T cells is thought to be an important mechanism of action of the anti-tumor necrosis factor monoclonal antibody infliximab, at least in Crohn's disease therapy. AIM: To study caspase activation and the induction of apoptosis by adalimumab and the effect of a caspase inhibitor in vivo. For in vitro studies, THP-1 cells (human monocytic cell line) were incubated with adalimumab, infliximab, or human immunoglobulin G, and annexin V + propidium iodide, Apo2.7, and 7-amino actinomycin-D were used to study apoptosis on the cell membrane, mitochodrial, and DNA level, respectively. Active caspase-3 was detected by intracellular staining. For in vivo studies, a chimeric human-mouse model was used, in which THP-1 cells were injected intraperitoneally in SCID-Beige mice followed by treatment with adalimumab, infliximab, or human immunoglobulin G. Effects of a pan-caspase inhibitor N-benzyloxycarbonyl-Val-Ala-Asp-fluoromethyketone on apoptosis induction were evaluated. In vitro analysis revealed that apoptosis could be induced in THP-1 cells by both adalimumab and infliximab. Activation of caspase-3 after incubation with adalimumab was demonstrated by intracellular staining. In addition, in the chimeric mouse model, a higher percentage of residual THP-1 cells were apoptotic, and lower cell numbers were recovered in the adalimumab- or infliximab-treated mouse. Apoptosis induction by adalimumab could be abrogated through in vivo pretreatment of mice with the pan-caspase inhibitor. Adalimumab, besides neutralizing tumor necrosis factor, also induces apoptosis of transmembrane tumor necrosis factor-positive THP-1 cells by activating intracellular caspases. This activity is likely to be important for the clinical effect of this biodrug., Adalimumab has high specificity and affinity for TNF (TNF-a); adalimumab does not bind to or inactivate lymphotoxin a (TNF-beta). Adalimumab binds to TNF before TNF can interact with the p55 and p75 cell surface tumor necrosis factor receptors (TNFRs).By preventing the binding of TNF to cell surface TNFRs, adalimumab blocks the biologic activity of TNF.In vitro, adalimumab lyses surface TNF-expressing cells in the presence of complement., Adalimumab binds specifically to tumor necrosis factor (TNF)-alpha and blocks its interaction with the p55 and p75 cell surface TNF receptors. Adalimumab also lyses surface TNF expressing cells in vitro in the presence of complement. Adalimumab does not bind or inactivate lymphotoxin (TNF-beta). TNF is a naturally occurring cytokine that is involved in normal inflammatory and immune responses. Elevated levels of TNF are found in the synovial fluid of rheumatoid arthritis, including juvenile idiopathic arthritis, psoriatic arthritis, and ankylosing spondylitis patients and play an important role in both the pathologic inflammation and the joint destruction that are hallmarks of these diseases. Increased levels of TNF are also found in psoriasis (Ps) plaques. In plaque psoriasis, treatment with Humira may reduce the epidermal thickness and infiltration of inflammatory cells. The relationship between these pharmacodynamic activities and the mechanism(s) by which Humira exerts its clinical effects is unknown. Adalimumab also modulates biological responses that are induced or regulated by TNF, including changes in the levels of adhesion molecules responsible for leukocyte migration (ELAM-1, VCAM-1, and ICAM-1 with an IC50 of 1-2 X 10-10M). | |
| Record name | Adalimumab | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7851 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Sivelestat | |
CAS RN |
127373-66-4, 331731-18-1 | |
| Record name | Sivelestat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127373-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sivelestat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127373664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sivelestat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12863 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sivelestat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 331731-18-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SIVELESTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWI62G0P59 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Adalimumab | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7851 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of sivelestat and how does it interact with this target?
A1: Sivelestat sodium hydrate acts as a potent and selective inhibitor of human neutrophil elastase (HNE) [, , , , , , ]. It binds to the active site of HNE, preventing the enzyme from interacting with and degrading its substrates, such as elastin, collagen, and other extracellular matrix components [, , , ].
Q2: What are the downstream effects of HNE inhibition by sivelestat?
A2: By inhibiting HNE, sivelestat can:
- Reduce inflammation: HNE contributes to the inflammatory cascade by breaking down tissue components and activating other inflammatory mediators. Sivelestat can dampen this response [, , , , , , ].
- Protect lung tissue: In acute lung injury (ALI), HNE damages alveolar structures. Sivelestat can mitigate this damage and improve lung function [, , , , , , , , , ].
- Improve microcirculation: HNE can disrupt blood flow in the lungs and other organs. Sivelestat can improve microcirculation, enhancing tissue oxygenation [, , , ].
- Modulate immune response: HNE can influence the activity of immune cells. Sivelestat may help regulate the immune response during sepsis and other inflammatory conditions [, , , , , , , ].
Q3: What is the molecular formula and weight of sivelestat sodium hydrate?
A3: The molecular formula of sivelestat sodium hydrate is C20H23N3NaO8S•H2O, and its molecular weight is 491.5 g/mol.
Q4: Has sivelestat been formulated for different routes of administration?
A4: Yes, research has explored both intravenous and intraperitoneal administration of sivelestat in animal models [, , , , , ]. Additionally, sivelestat has been formulated into ointments and creams for potential topical application in skin conditions like psoriasis [].
Q5: What is known about the absorption, distribution, metabolism, and excretion (ADME) of sivelestat?
A5: While detailed ADME studies are limited in the provided research, some findings suggest sivelestat may have low gastrointestinal absorption []. Further research is needed to fully elucidate the ADME profile of sivelestat.
Q6: What in vivo models have been used to study the efficacy of sivelestat?
A6: Numerous animal models have been employed to investigate the effects of sivelestat, including:
- LPS-induced ALI in rats and guinea pigs: This model mimics endotoxin-mediated lung injury, and studies show sivelestat can improve lung function and reduce inflammation [, , , , , ].
- CLP-induced sepsis in rats: This model simulates severe bacterial infection. Sivelestat has demonstrated potential in improving survival rates, preserving kidney function, and modulating the inflammatory response [, , ].
- Burn-induced ALI in rats: Sivelestat has shown promising results in attenuating lung injury and systemic inflammation in this model [].
- Imiquimod-induced psoriasis in mice: Topical formulations of sivelestat have demonstrated efficacy in reducing skin lesions and inflammation in this model [].
Q7: What clinical trials have been conducted with sivelestat?
A7: Several clinical studies have explored the use of sivelestat in patients with ALI/ARDS, with varying results:
- Japanese Phase III and IV trials: These studies indicated improvements in pulmonary function, reduced ICU stay, and shorter mechanical ventilation durations [].
- Multicenter trial (STRIVE): This larger trial did not find a significant effect of sivelestat on ventilator-free days or 28-day mortality in a heterogeneous ALI population [].
- Other clinical studies: Research in specific patient populations, such as those with sepsis, gastric aspiration, or undergoing esophagectomy, suggests potential benefits of sivelestat in improving oxygenation, reducing organ dysfunction, and shortening recovery times [, , , , ].
Q8: What are some promising areas for future research on sivelestat?
A8:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-O-ethyl 5-O-methyl 2-[2-[(2-amino-2-oxoethyl)amino]ethoxymethyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1662765.png)
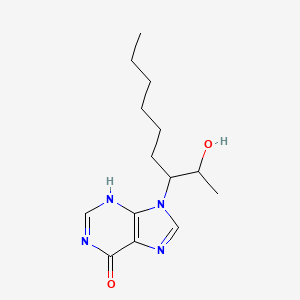
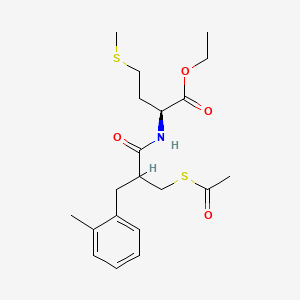
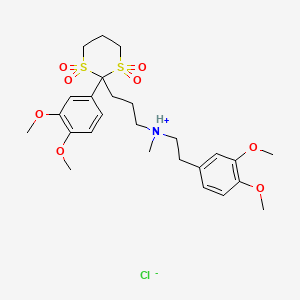
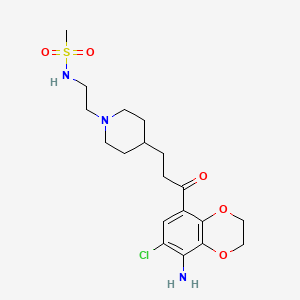
![[1-methyl-2-[(E)-(phenylcarbamoylhydrazinylidene)methyl]pyridin-1-ium-3-yl] N,N-dimethylcarbamate;chloride](/img/structure/B1662774.png)
![1-(6-Amino-3,5-difluoropyridin-2-yl)-8-bromo-6-fluoro-7-[3-(methylamino)azetidin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B1662775.png)
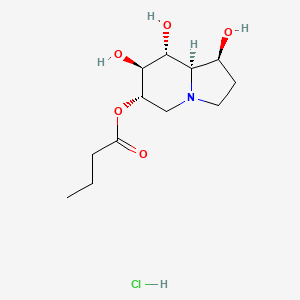

![1-(7-(4-Fluorophenyl)-8-(pyridin-4-yl)-3,4-dihydropyrazolo[5,1-c][1,2,4]triazin-2(1H)-yl)-2-phenylethane-1,2-dione sulfate](/img/structure/B1662783.png)
